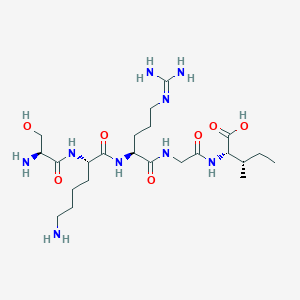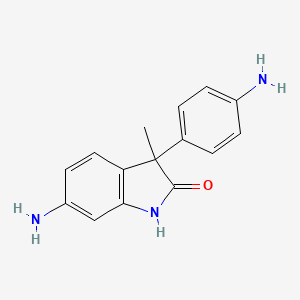![molecular formula C12H19N3O3 B14210277 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate CAS No. 831217-55-1](/img/structure/B14210277.png)
3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₃ . It is characterized by its unique structure, which includes a diazonium group, an oxazolidine ring, and a butenolate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Méthodes De Préparation
The synthesis of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an aromatic amine followed by coupling with an oxazolidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion . Industrial production methods may involve large-scale diazotization processes with stringent control over reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or other aromatic compounds to form azo compounds.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), sodium nitrite (for diazotization), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various transformations, such as substitution or coupling, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group and its ability to form new bonds with nucleophiles .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate include other diazonium salts and oxazolidine derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Similar compounds include:
- Benzenediazonium chloride
- 4-Diazonio-2,2-dimethyl-4-oxobut-2-en-2-olate
- Oxazolidine derivatives with different substituents
These compounds share some reactivity patterns but differ in their specific applications and chemical behavior .
Propriétés
Numéro CAS |
831217-55-1 |
|---|---|
Formule moléculaire |
C12H19N3O3 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C12H19N3O3/c1-5-6-9-7-18-12(3,4)15(9)11(17)10(14-13)8(2)16/h9H,5-7H2,1-4H3/t9-/m0/s1 |
Clé InChI |
IKUYIVZXEDQGGA-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@H]1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
SMILES canonique |
CCCC1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


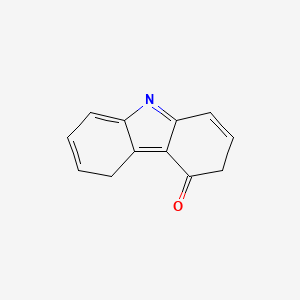
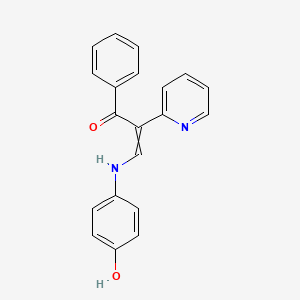
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)

![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
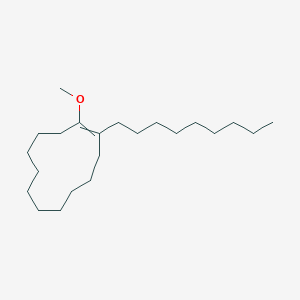
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)

![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

